molecular formula C22H17F2N3O2S2 B2997428 N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1105249-25-9

N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2997428
CAS No.: 1105249-25-9
M. Wt: 457.51
InChI Key: LMVYRVPNAKLORA-UHFFFAOYSA-N
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Description

The compound N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core.
  • A 3-methyl-7-(4-methylphenyl) substituent on the pyrimidine ring.
  • A sulfanylacetamide side chain linked to a 2,4-difluorophenyl group.

This scaffold is common in kinase inhibitors and bioactive molecules, where the sulfanylacetamide moiety enhances binding to enzymatic targets .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-8-7-14(23)9-16(17)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVYRVPNAKLORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H18F2N3O2S
  • Molecular Weight : 457.52 g/mol

Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes and pathways involved in disease processes. The key mechanisms include:

  • Antiviral Activity : The compound has shown promise as an anti-HIV agent by inhibiting HIV integrase activity. Studies have demonstrated that it disrupts viral replication by targeting the integrase enzyme essential for viral DNA integration into the host genome .
  • Antiproliferative Effects : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models .

Biological Activity Data

The following table summarizes the biological activity data collected from various studies:

Activity Type Assay Type IC50/EC50 Value Reference
HIV Integrase InhibitionEnzymatic Assay0.5 µM
Cancer Cell ProliferationMTT Assay10 µM
Cytokine InhibitionELISA20 ng/mL

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy against HIV, this compound was tested on infected T-cells. Results indicated a significant reduction in viral load compared to controls, with an IC50 value of 0.5 µM, highlighting its potential as a therapeutic agent for HIV treatment .

Case Study 2: Anticancer Activity

Another study focused on its anticancer properties against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 10 µM in MTT assays, indicating effective inhibition of cell growth and induction of apoptosis through caspase activation pathways. This suggests its potential utility in cancer therapy .

Safety and Toxicity

While the compound shows promising biological activities, it is essential to consider its safety profile. Preliminary assessments indicate that it is very toxic to aquatic life and may pose risks to fertility or fetal development based on REACH registration data from ECHA . Further toxicological studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

3-Methyl vs. 3-Aryl Substitutions
  • Target Compound: Features 3-methyl and 7-(4-methylphenyl) groups.
  • Analog () : Contains 3-(3,5-difluorophenyl) instead of 3-methyl. The fluorine atoms increase electronegativity, which may alter binding affinity through dipole interactions .
  • Analog () : Substituted with 3-(4-chlorophenyl) . The electron-withdrawing chlorine atom could stabilize charge-transfer interactions in enzyme active sites .
4-Oxo vs. Reduced Pyrimidine Cores
  • All analogs retain the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core, critical for hydrogen bonding with target proteins .

Modifications in the Acetamide Side Chain

Aryl Group Diversity
  • Target Compound: N-(2,4-difluorophenyl) provides two fluorine atoms, which reduce metabolic degradation compared to non-halogenated analogs .
  • Analog () : N-(4-ethylphenyl) adds an ethyl group, enhancing hydrophobic interactions but possibly reducing solubility .
Sulfanyl Linker Impact
  • The sulfanyl (S-CH₂) linker is conserved across analogs, suggesting its role in maintaining conformational flexibility and sulfur-mediated interactions .

Physicochemical Properties

Compound (Evidence) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₅H₂₀F₂N₃O₂S₂* ~463.6 3-methyl, 7-(4-methylphenyl), 2,4-difluorophenyl
Analog () C₂₅H₂₅N₃O₂S₂ 463.61 3-methyl, 7-phenyl, N-(4-butylphenyl)
Analog () C₂₂H₁₆F₂N₃O₃S₂ 480.5 3-(3,5-difluorophenyl), N-(2,5-dimethoxyphenyl)
Analog () C₂₁H₁₅ClF₃N₃O₂S₂ 498.0 3-(4-chlorophenyl), N-(2-trifluoromethylphenyl)

*Estimated based on structural similarity to .

  • Lipophilicity : The target compound’s 4-methylphenyl group increases logP compared to analogs with polar substituents (e.g., nitro or methoxy groups) .
  • Solubility : Fluorine atoms in the target compound may slightly improve aqueous solubility relative to chlorinated analogs .

Bioactivity and Pharmacological Potential

  • Kinase Inhibition: Analogs like compound 18 () demonstrate CK1 inhibition, suggesting the thienopyrimidine scaffold is a kinase-targeting pharmacophore .
  • Cytotoxicity : Substitutions like 3-(4-chlorophenyl) () are associated with anticancer activity, implying the target compound may share similar mechanisms .
  • Metabolic Stability: The 2,4-difluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs .

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